molecular formula C9H13NO B1530182 [2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine CAS No. 1248715-33-4

[2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine

Cat. No.: B1530182
CAS No.: 1248715-33-4
M. Wt: 151.21 g/mol
InChI Key: JXHBTXFCUCDFOE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-6-10-7-5-9-4-3-8-11-9/h2-4,8,10H,1,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBTXFCUCDFOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Furan-2-yl)ethylamine is an organic compound with the molecular formula C9_9H13_{13}NO and a molecular weight of 151.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. It features a furan ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C9_9H13_{13}NO
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 1248715-33-4
  • Structural Features : The compound consists of a furan moiety attached to an ethyl group and an allyl amine, which may influence its biological interactions.

Biological Activity Overview

The biological activity of 2-(Furan-2-yl)ethylamine has been explored in various studies, focusing on its pharmacological potential. Key areas of research include:

  • Antimicrobial Activity : Compounds with furan rings have shown significant antimicrobial properties. Studies indicate that derivatives of furan compounds can inhibit the growth of various bacterial strains.
  • Anticancer Properties : The structural features of 2-(Furan-2-yl)ethylamine suggest potential anticancer activity. Research indicates that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, including those involved in inflammatory pathways and cancer progression.

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of several furan derivatives, including 2-(Furan-2-yl)ethylamine. The results indicated a notable inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
2-(Furan-2-yl)ethylamine20Staphylococcus aureus
2-(Furan-2-yl)ethylamine30Escherichia coli

Anticancer Activity

In vitro studies demonstrated that 2-(Furan-2-yl)ethylamine exhibited cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50_{50} (µM)
HeLa15
MCF725
A54930

Enzyme Inhibition

Research has indicated that 2-(Furan-2-yl)ethylamine may inhibit enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.

The proposed mechanism for the biological activity of 2-(Furan-2-yl)ethylamine involves:

  • Interaction with Cellular Targets : The furan moiety may facilitate binding to specific receptors or enzymes.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to cell death in cancerous cells.
  • Inhibition of Pathogenic Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Allylamines

a. 2-Phenylprop-2-en-1-amine
  • Structure : Allyl group + phenyl substituent.
  • Key Differences :
    • Replaces the furan-ethyl group with a phenyl ring , reducing polarity and altering electronic properties.
    • Applications: Intermediate in polymer synthesis (e.g., styrene derivatives) .
b. (Furan-2-yl)methyl(prop-2-en-1-yl)amine
  • Structure : Allyl group + furan-methyl + methylamine.
  • Key Differences: Shorter furan substituent (methyl vs. ethyl) and additional methyl group on nitrogen. Potential for altered reactivity in catalytic processes .

Furan-Containing Amines

a. 1-(Furan-2-yl)-2-methylpropan-1-amine
  • Structure : Branched isopropyl group + furan.
  • Higher density (0.9625 g/cm³) and lower pKa (9.66) compared to the target compound .
b. (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine
  • Structure : Extended alkenyl chain (but-3-enyl) + phenyl group.
  • Key Differences :
    • Increased steric bulk and hydrophobicity due to phenyl and longer chain.
    • Classified as hazardous (oral toxicity, skin irritation) under GHS .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Insights
2-(Furan-2-yl)ethylamine C₉H₁₃NO 151.21 Furan-ethyl, Allyl High allyl reactivity; moderate CCS
2-Phenylprop-2-en-1-amine C₉H₁₁N 133.19 Phenyl, Allyl Polymerization precursor
(Furan-2-yl)methyl(prop-2-en-1-yl)amine C₉H₁₃NO 151.21 Furan-methyl, Allyl, Methyl Reduced steric hindrance
1-(Furan-2-yl)-2-methylpropan-1-amine C₈H₁₃NO 139.19 Furan, Branched alkyl Lower polarity; higher density

Structural and Functional Insights

  • Allyl groups enable participation in radical or ionic addition reactions, critical for polymer chemistry .
  • Safety Considerations :

    • Furan-containing amines often exhibit acute toxicity (e.g., H302, H315) due to metabolic activation of the furan ring .
    • Allylamines may pose respiratory hazards (H335) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine
Reactant of Route 2
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[2-(Furan-2-yl)ethyl](prop-2-en-1-yl)amine

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